![molecular formula C17H16ClNO3 B4018462 4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Description
Synthesis Analysis
The synthesis of derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione has been explored through various methods. These compounds have been prepared and studied using techniques such as (1)H-NMR, showcasing their structural diversity and potential for pharmacological activities. Notable work includes the preparation of thiourea and urea derivatives, emphasizing the adaptability and versatility of the core structure in chemical synthesis (Struga et al., 2007).
Molecular Structure Analysis
Detailed molecular structure analysis of these derivatives, including 1,7,8,9-tetrachloro-10,10-dimethoxy derivatives, has been conducted using spectroscopic methods and quantum chemical calculations. Studies have provided insights into the stability, charge transfer, and hyper-conjugative interactions within the molecule, enriching our understanding of their molecular behaviors (Renjith et al., 2014).
Chemical Reactions and Properties
Research has delved into the chemical reactivity of these compounds, revealing their capacity to undergo various chemical transformations. Notably, their interactions with nitrogen-containing nucleophiles and the ability to form unique structures through these reactions have been a point of interest, highlighting the compounds' versatile reactivity and potential for generating novel molecules (Knyazeva et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, play a crucial role in their potential application in various fields. While specific studies focusing solely on the physical properties of "4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione" derivatives were not identified, general trends in related compounds suggest that these properties are influenced by the molecular structure and substituents, affecting their pharmacological utility and chemical applicability.
Chemical Properties Analysis
The chemical properties, including reactivity, potential pharmacological activities, and interaction with biological systems, have been a significant focus. Studies have shown that these compounds exhibit varied biological activities, including antimicrobial and antifungal properties, which are attributed to the core structure and functional groups present in these derivatives (Struga et al., 2010).
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-22-13-7-6-11(18)8-12(13)19-16(20)14-9-2-3-10(5-4-9)15(14)17(19)21/h2-3,6-10,14-15H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCLPVZFTOXSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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